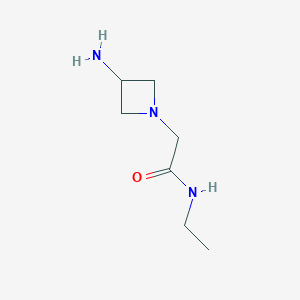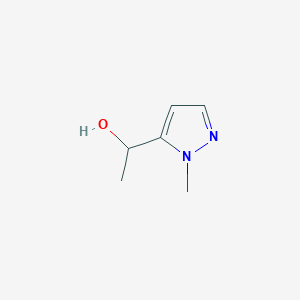
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Vue d'ensemble
Description
3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone, also known as AMPM, is a synthetic, organic compound with a wide range of applications in both scientific research and industrial production. It is a versatile compound that can be used as a catalyst, reagent, or intermediate in various chemical reactions. AMPM is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Methods : One study highlights a method for synthesizing related β-amino alcohols based on l-pipecolinic acid, demonstrating potential applications in the preparation of compounds like (3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone (Alvarez-Ibarra et al., 2010).
- Spectroscopic Properties : Research into the electronic absorption, excitation, and fluorescence properties of similar compounds indicates insights into the spectroscopic characteristics of (3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone and its potential applications in various fields (Al-Ansari, 2016).
Organic Synthesis
- Efficient Synthesis Techniques : A study reports on an efficient synthesis method for a similar compound, which could inform approaches for synthesizing (3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone. This involves a key step of introducing a chiral methyl group by alkylation, followed by reduction and rearrangement (Zhang et al., 2020).
Chemical Analysis and Characterization
- Crystal Structure Analysis : The structural analysis and characterization of similar compounds, including their crystal structure and molecular interactions, provide a basis for understanding the structural aspects of (3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone (Moreno-Fuquen et al., 2019).
Potential Applications in Receptor Studies
- CB2 Receptor Agonist Synthesis : A study presenting a synthetic approach for a selective CB2 receptor agonist offers insights into the potential use of similar compounds in receptor studies and drug development (Luo & Naguib, 2012).
Molecular Docking and Computational Studies
- Docking Studies : Research involving molecular docking studies of related compounds might suggest potential applications of (3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone in computational chemistry and drug design (Shahana & Yardily, 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This interaction could involve binding to the target, altering its conformation, and modulating its function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may have significant impacts on cellular processes .
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-6-2-4-10(8-14)12(16)15-7-3-5-11(13)9-15/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWXAKVNYYPTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)





